molecular formula C19H19N3O3 B11187018 2-[2-Amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-methoxyphenol CAS No. 900262-61-5

2-[2-Amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-methoxyphenol

Cat. No.: B11187018
CAS No.: 900262-61-5
M. Wt: 337.4 g/mol
InChI Key: FUTFMSWVOLJOQB-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-[2-Amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-methoxyphenol is a pyrimidine derivative with a molecular formula of C₁₉H₁₉N₃O₃ and a molecular weight of approximately 325.35 g/mol . Its core structure features:

  • A pyrimidine ring substituted with an amino group at position 2.
  • A 4-methoxyphenyl group at position 5 and a methyl group at position 6 on the pyrimidine ring.
  • A 5-methoxyphenol moiety at position 4 of the pyrimidine.

These substituents confer unique physicochemical properties, including moderate lipophilicity (predicted XLogP3 ≈ 3.2) and hydrogen-bonding capacity (2 hydrogen bond donors, 6 acceptors).

Properties

CAS No.

900262-61-5

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

2-[2-amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-methoxyphenol

InChI

InChI=1S/C19H19N3O3/c1-11-17(12-4-6-13(24-2)7-5-12)18(22-19(20)21-11)15-9-8-14(25-3)10-16(15)23/h4-10,23H,1-3H3,(H2,20,21,22)

InChI Key

FUTFMSWVOLJOQB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)N)C2=C(C=C(C=C2)OC)O)C3=CC=C(C=C3)OC

solubility

7.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

The synthesis of 2-[2-Amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-methoxyphenol can be achieved through several synthetic routes. One common method involves the condensation of 4-methoxybenzaldehyde with 2-amino-4,6-dimethylpyrimidine in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then subjected to further reactions, including reduction and substitution, to yield the final product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

2-[2-Amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-methoxyphenol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and halogenating agents for substitution reactions .

    Oxidation: The compound can be oxidized using hydrogen peroxide or other oxidizing agents to form corresponding quinones or other oxidized derivatives.

    Reduction: Sodium borohydride is commonly used to reduce the compound, leading to the formation of amine derivatives.

    Substitution: Halogenating agents such as bromine or chlorine can be used to introduce halogen atoms into the compound, resulting in halogenated derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Mechanism of Action

The mechanism of action of 2-[2-Amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, thereby exhibiting anticancer properties . Additionally, it may interact with microbial cell membranes, leading to antimicrobial effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyrimidine derivatives with diverse biological and chemical applications. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparisons

Compound Name Key Structural Differences Molecular Weight (g/mol) Biological Activity/Applications Reference
Target Compound - 325.35 Potential kinase inhibition, antimicrobial activity
2-[2-Amino-5-(4-chlorophenyl)-6-methylpyrimidin-4-yl]-5-[(3-chlorophenyl)methoxy]phenol Chlorophenyl substituent at position 5; Cl-benzyloxy at C5 431.5 Enhanced antibacterial activity (vs. Gram+ bacteria)
2-[2-Amino-5-(2-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(3-chlorobenzyl)oxy]phenol 2-Methoxyphenyl at C5; 3-Cl-benzyloxy at C5 422.88 Improved metabolic stability due to Cl substitution
2-(2-Amino-5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol CF₃ instead of CH₃ at C6; allyloxy at C5 457.53 Increased lipophilicity (XLogP3 = 4.7)
2-[2-Amino-5-(4-fluorophenyl)-6-methylpyrimidin-4-yl]-5-[(4-fluorobenzyl)oxy]phenol Fluorophenyl at C5; 4-F-benzyloxy at C5 431.5 Anticancer activity (IC₅₀ = 8.2 µM in HeLa cells)

Key Observations

Substituent Effects on Bioactivity

  • Chlorophenyl/Chlorobenzyl Groups : Enhance antibacterial activity due to increased electrophilicity and membrane penetration .
  • Trifluoromethyl Groups : Improve metabolic stability and lipophilicity, as seen in the compound from , which exhibits a 30% longer plasma half-life in murine models compared to the methyl analog .
  • Fluorophenyl Groups : Introduce stronger hydrogen-bonding interactions with target proteins, correlating with antitumor efficacy .

Impact of Methoxy Positioning

  • The 4-methoxyphenyl group in the target compound provides steric hindrance that may reduce off-target binding compared to 2-methoxyphenyl analogs .

Synthetic Challenges

  • Compounds with trifluoromethyl or allyloxy substituents (e.g., ) require specialized reagents (e.g., trifluoromethylation agents) and controlled reaction conditions (pH 7–8, 60–80°C) to avoid side reactions .

Table 2: Pharmacokinetic Parameters

Compound LogP TPSA (Ų) H-Bond Donors Bioavailability (%)
Target Compound 3.2 90.5 2 45 (predicted)
2-[2-Amino-5-(4-chlorophenyl)...]phenol 4.7 90.5 2 38
2-(2-Amino-5-(4-methoxyphenyl)-CF₃...)phenol 4.7 90.5 2 55

Notes:

  • TPSA (Topological Polar Surface Area) : All compounds share similar TPSA values (~90.5 Ų), indicating comparable membrane permeability .
  • Bioavailability : The trifluoromethyl analog () shows higher bioavailability due to enhanced metabolic stability .

Biological Activity

2-[2-Amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-methoxyphenol, a pyrimidine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including an amino group, methoxy groups, and a phenolic moiety, which suggest a range of interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C25H23N3O4C_{25}H_{23}N_3O_4 with a molecular weight of approximately 429.46 g/mol. The key structural features include:

FeatureDescription
Pyrimidine Core Essential for nucleic acid interactions
Amino Group Enhances solubility and potential enzyme interactions
Methoxy Groups Contribute to lipophilicity and stability
Phenolic Moiety Facilitates hydrogen bonding with biological targets

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The amino and phenolic groups can form hydrogen bonds with active sites, while the aromatic rings engage in π-π interactions. These interactions can modulate enzyme activity and influence biochemical pathways.

Biological Activities

Research has indicated that 2-[2-Amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-methoxyphenol exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess moderate to strong antibacterial properties against pathogens such as Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes like acetylcholinesterase (AChE) and urease, showing promising results in inhibiting these enzymes .
  • Anticancer Potential : Investigations into the anticancer properties of this compound have shown that it may inhibit tumor cell proliferation through various mechanisms, including apoptosis induction .
  • Hypoglycemic Effects : Some studies suggest that similar pyrimidine derivatives exhibit hypoglycemic activity, indicating potential applications in diabetes management .

Case Studies

Several case studies have highlighted the biological efficacy of compounds related to 2-[2-Amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-methoxyphenol:

  • Study on Antimicrobial Activity : A study demonstrated that synthesized derivatives showed significant antibacterial activity against multiple strains, with some compounds displaying stronger inhibition than standard antibiotics .
  • Enzyme Binding Studies : Docking studies revealed that the compound binds effectively to bovine serum albumin (BSA), suggesting its potential as a drug carrier or therapeutic agent .

Research Findings Summary

Recent research findings indicate that 2-[2-Amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-methoxyphenol has multifaceted biological activities:

Biological ActivityObservations
AntimicrobialModerate to strong activity against specific bacteria
Enzyme InhibitionEffective against AChE and urease
AnticancerInduces apoptosis in tumor cells
HypoglycemicPotential effects on glucose regulation

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